3-Fluoro-4-(thiophen-3-YL)phenol
Overview
Description
3-Fluoro-4-(thiophen-3-yl)phenol is an organic compound that features a phenol group substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both phenol and thiophene derivatives. Thiophene is a sulfur-containing heterocycle, known for its aromaticity and stability, while phenol is a hydroxyl group attached to an aromatic ring, known for its reactivity and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(thiophen-3-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of thiophene and a halogenated phenol derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(thiophen-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or modify the thiophene ring.
Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Fluoro-4-(thiophen-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(thiophen-3-yl)phenol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its stability and electronic properties. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-3-yl)phenol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluoro-4-(methoxyphenyl)thiophene: Contains a methoxy group instead of a hydroxyl group, affecting its hydrogen bonding and solubility properties.
3-Fluoro-4-(thiophen-2-yl)phenol: The position of the thiophene ring is different, which can influence the compound’s electronic distribution and reactivity.
Uniqueness
3-Fluoro-4-(thiophen-3-yl)phenol is unique due to the combination of a fluorine-substituted phenol and a thiophene ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-thiophen-3-ylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERMPBHNLYVPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684081 | |
Record name | 3-Fluoro-4-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-58-3 | |
Record name | Phenol, 3-fluoro-4-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261959-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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